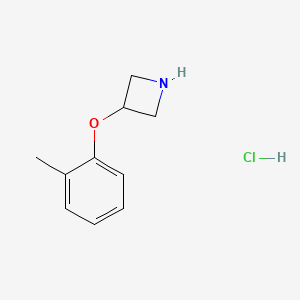

3-(2-Methylphenoxy)azetidine hydrochloride

Vue d'ensemble

Description

3-(2-Methylphenoxy)azetidine hydrochloride is a unique chemical compound provided by Sigma-Aldrich . It is part of a collection of unique chemicals provided for early discovery researchers . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

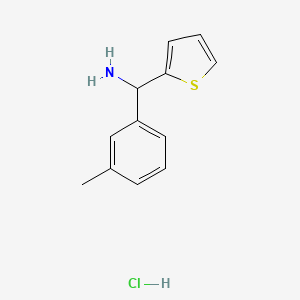

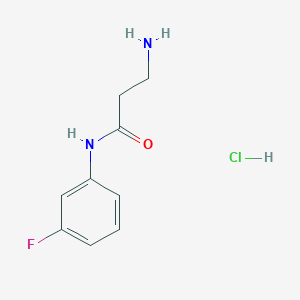

The molecular structure of 3-(2-Methylphenoxy)azetidine hydrochloride can be represented by the SMILES stringCC1=CC=CC=C1OC2CNC2.Cl . This indicates that the compound consists of a 2-methylphenoxy group attached to an azetidine ring, along with a hydrochloride group. Physical And Chemical Properties Analysis

3-(2-Methylphenoxy)azetidine hydrochloride is a solid at room temperature . Its molecular weight is 199.68 . The compound is provided by Sigma-Aldrich, but they do not collect analytical data for this product .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Zhang Zhi-bao (2011) describes the synthesis of a similar compound, 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlighting the methods and conditions for its creation, including nucleophilic substitution and basic hydrolysis. This research demonstrates the potential for synthesizing related azetidine compounds under mild conditions, relevant for industrial applications (Zhang Zhi-bao, 2011).

Spectroscopic Properties

- Research by M. S. F. Lie Ken Jie and M. S. K. Syed-rahmatullah (1992) on long-chain aza, aziridine, and azetidine fatty esters, including analysis of their spectroscopic properties, provides insights into the structural and chemical characteristics of azetidine derivatives (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).

Friedel-Crafts Reaction

- A 2018 study by C. Denis et al. explored the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction. This method, applicable to the synthesis of azetidine derivatives, underscores the versatility of azetidines in drug-like compound synthesis (C. Denis et al., 2018).

Azetidine Reactivity and Transformation

- Y. Dejaegher, Sven Mangelinckx, and N. de Kimpe (2002) investigated the reactivity of 3,3-dichloroazetidines, detailing their transformation into other chemical structures like aziridines, providing a foundation for understanding the chemical behavior of azetidine compounds (Y. Dejaegher et al., 2002).

Biomedical Research and Applications

- Eun-A Kim et al. (2015) conducted a study on an azetidine derivative, focusing on its protective effects against ATP-induced activation of NFAT and MAPK pathways in microglia. This highlights the potential biomedical applications of azetidine derivatives in central nervous system diseases (Eun-A Kim et al., 2015).

Synthesis from Glucose

- Research by Pravin P. Lawande et al. (2015) demonstrates the synthesis of azetidine iminosugars from d-glucose, which could be significant for the development of glycosidase inhibitors, showcasing another application in medicinal chemistry (Pravin P. Lawande et al., 2015).

Safety and Hazards

The compound is classified under GHS07 for labelling purposes . It carries the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water in case of eye contact .

Propriétés

IUPAC Name |

3-(2-methylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-10(8)12-9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJSKVYDFLCYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

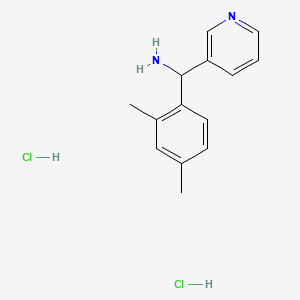

![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)

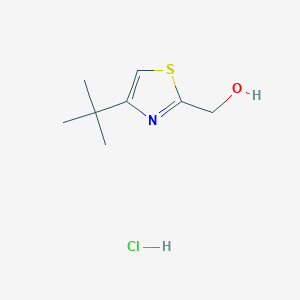

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)

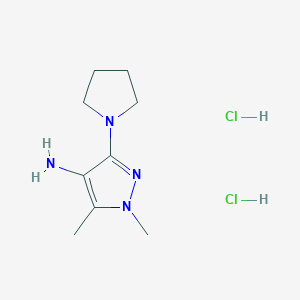

![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)

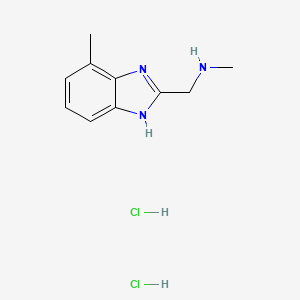

![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)